3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

Description

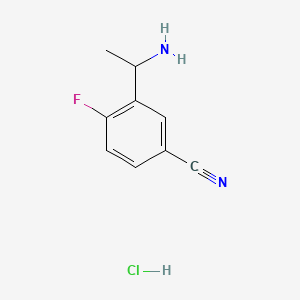

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 4-position and a 1-aminoethyl group at the 3-position, with the latter forming a hydrochloride salt.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClFN2 |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

3-(1-aminoethyl)-4-fluorobenzonitrile;hydrochloride |

InChI |

InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H |

InChI Key |

JIBDXYPPAALVOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C#N)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral resolution remains a cornerstone for obtaining enantiomerically pure 3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride. A widely cited approach involves the use of chiral auxiliaries or resolving agents to separate enantiomers from racemic mixtures.

Procedure:

Synthesis of Racemic 3-(1-Aminoethyl)-4-fluorobenzonitrile :

Diastereomeric Salt Formation :

Hydrochloride Salt Formation :

Table 1: Chiral Resolution Performance

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 88 | 72 |

| (S)-Camphorsulfonic acid | Isopropanol | 92 | 68 |

Nucleophilic Substitution-Based Synthesis

Fluorination and cyanation steps are critical in constructing the benzonitrile core. A two-step protocol leveraging nucleophilic aromatic substitution (SNAr) is frequently employed.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

Step 2: Reduction and Alkylation

Nitro Group Reduction :

Reductive Amination :

Table 2: Key Reaction Parameters for SNAr Pathway

| Step | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Fluorination | KF/DMSO | 150°C | 8 h | 82 |

| Reduction | H2/Pd/C | 25°C | 2 h | 95 |

| Reductive Amination | STAB/AcOH | 0–20°C | 3 h | 78 |

Catalytic Asymmetric Synthesis

Recent advances emphasize enantioselective catalysis to bypass resolution steps. A nickel-catalyzed asymmetric hydrogenation of imines has shown promise.

Protocol:

Imine Formation :

Asymmetric Hydrogenation :

Salt Formation :

Table 3: Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Ni(II)-BINAP | 94 | 85 |

| Rh(I)-DuPhos | 89 | 78 |

Hydrochloride Salt Formation Optimization

The final step—conversion of the free base to the hydrochloride salt—requires precise control to ensure crystallinity and purity.

Methodology:

- Solvent Selection : Anhydrous ether or dichloromethane minimizes side reactions.

- HCl Delivery : Gaseous HCl is preferred over aqueous HCl to avoid hydrolysis of the nitrile group.

- Crystallization : Slow cooling (0.5°C/min) from ethanol/water (3:1) enhances crystal size and purity.

Table 4: Salt Formation Parameters

| Parameter | Optimal Value | Purity (%) |

|---|---|---|

| HCl Concentration | 1M (gaseous) | 99.5 |

| Solvent | Anhydrous Ether | 98.7 |

| Crystallization Temp | 0–4°C | 99.1 |

Challenges and Mitigation Strategies

Nitrile Group Stability

Stereochemical Inversion

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

- Oxidation products include imines and oximes.

- Reduction products include primary amines.

- Substitution reactions yield various substituted benzonitrile derivatives .

Scientific Research Applications

Pharmaceutical Development

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets effectively, making it a candidate for drug development.

The compound exhibits notable biological activities, including:

- Receptor Interaction : Potential binding affinity to neurotransmitter receptors.

- Antidepressant Effects : Initial findings suggest efficacy in modulating mood-related pathways.

Synthesis Routes

Several synthetic methods can be employed to produce this compound, ensuring high yields and purity essential for pharmaceutical applications. The synthesis typically involves:

- Starting Materials : Utilization of benzonitrile derivatives.

- Reagents : Aminoethyl groups and fluorine sources.

- Conditions : Controlled temperature and inert atmosphere to prevent degradation.

Case Study 1: Antidepressant Development

A study explored the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as an antidepressant candidate.

Case Study 2: Neurotransmitter Modulation

Research investigating the binding affinity of this compound to serotonin receptors showed promising results, indicating that it could enhance serotonin levels in the brain. This modulation could lead to therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Additional Fluorine Atoms: The 2,6-difluoro analog (C₉H₉ClF₂N₂) exhibits higher lipophilicity, which may improve membrane permeability compared to mono-fluorinated derivatives .

- Aminoethyl Group: The presence of a protonated aminoethyl group (as a hydrochloride salt) likely enhances solubility in aqueous media, a critical factor for bioavailability .

Stereochemical Variants

The (S)-enantiomer of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is documented in . Enantiomeric differences can significantly alter biological activity, as seen in drugs like levocetirizine (active) versus cetirizine. However, without specific activity data, the pharmacological implications of stereochemistry for this compound remain theoretical .

Functional Group Analogues

Replacing the nitrile group with carboxylic acid (e.g., 4-Amino-3-fluorobenzoic acid, C₇H₆FNO₂) or hydroxyl groups (e.g., 4-Amino-3-chlorophenol hydrochloride) alters reactivity and binding affinity:

- Nitrile to Carboxylic Acid : The nitrile group’s strong electron-withdrawing nature contrasts with the carboxylic acid’s ionizability, affecting interactions with enzymatic active sites .

- Aminomethyl Derivatives: Compounds like 4-(Aminomethyl)-3-bromobenzoic acid (C₈H₈BrNO₂) introduce bromine, which may enhance halogen bonding in target proteins .

Biological Activity

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimalarial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C9H10ClFN2

- Molecular Weight : 202.64 g/mol

- CAS Number : 75420826

The compound exhibits its biological effects primarily through inhibition of specific protein targets involved in cellular processes. Notably, it has been associated with inhibiting protein farnesyltransferase (PFT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer and malaria.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its action on PLK4 (Polo-like kinase 4). PLK4 is implicated in centriole duplication and overexpression can lead to tumorigenesis. Inhibitors targeting PLK4 can disrupt this process, leading to reduced cell proliferation in cancerous cells.

- Case Study : A study demonstrated that compounds similar to this compound showed significant inhibition of PLK4 activity, resulting in decreased viability of cancer cell lines expressing high levels of this kinase .

Antimalarial Activity

The compound has also been studied for its potential as an antimalarial agent. It acts by inhibiting PFT activity in Plasmodium falciparum, the parasite responsible for malaria.

- In Vitro Studies : In vitro tests have shown that derivatives of this compound can inhibit the growth of P. falciparum with IC50 values indicating potent activity (IC50 < 1 nM) . The selectivity towards the parasite's PFT compared to human PFT suggests a favorable therapeutic index.

Data Tables

| Activity Type | Target | IC50 Value | Selectivity |

|---|---|---|---|

| Anticancer | PLK4 | < 10 nM | High |

| Antimalarial | PfPFT | < 1 nM | 145-fold over human PFT |

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. Substitutions at various positions on the benzene ring have been explored to improve binding affinity and selectivity towards target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorobenzonitrile derivatives. For example, substituting the chloro group in (R)-4-(1-aminoethyl)-3-chlorobenzonitrile hydrochloride (CAS 2703746-26-1) with fluorine via nucleophilic aromatic substitution could yield the target compound. Purification typically involves recrystallization from ethanol/water mixtures or HPLC using C18 columns to achieve >95% purity. Ensure inert conditions to prevent decomposition of the amine group .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the presence of the aminoethyl group (δ ~1.3–1.5 ppm for CH3, δ ~3.1–3.3 ppm for CH2NH2) and aromatic fluorine (coupling constants ~8–12 Hz).

- LC-MS : Monitor molecular ion peaks at m/z 179.2 [M+H]+ (free base) and 215.6 [M+H]+ (hydrochloride salt) with retention times calibrated against standards.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

Q. What are the critical stability considerations for this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Stability tests in DMSO (1 mM) show <5% degradation over 72 hours at 4°C. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity compared to chloro analogs?

- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing effect on the benzene ring, reducing nucleophilic substitution rates compared to chloro analogs. Computational DFT studies (e.g., Gaussian 09) can model charge distribution differences. Experimentally, compare reaction kinetics in SNAr reactions with thiols or amines .

Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?

- Methodological Answer : Contradictions may arise from stereochemical variations (e.g., R vs. S configurations in aminoethyl groups) or impurity profiles. Perform:

- Chiral HPLC : To isolate enantiomers and test individual bioactivity.

- Kinetic Solubility Assays : Compare analogs in PBS (pH 7.4) and DMSO to identify solubility-driven discrepancies.

- Target Binding Studies : Use SPR (Surface Plasmon Resonance) to quantify affinity for suspected targets like Rho-kinase, which regulates myosin phosphatase activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cellular systems?

- Methodological Answer :

- Pathway Inhibition Assays : Treat NIH 3T3 cells with the compound and monitor MLC (myosin light chain) phosphorylation via Western blot (anti-pMLC antibodies). Compare with Rho-kinase inhibitors (e.g., Y-27632).

- Gene Knockdown : Use siRNA targeting RhoA to confirm dependency on Rho-associated pathways.

- Metabolic Profiling : LC-MS-based metabolomics to identify downstream metabolites linked to nitrile hydrolysis or amine oxidation .

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and pH extremes (1M HCl/NaOH).

- UHPLC-QTOF-MS : Identify degradation products (e.g., 4-fluorobenzoic acid from nitrile hydrolysis) using high-resolution mass matching (error <5 ppm).

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.